Thioproperazine-d3 Difumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioproperazine-d3 Difumarate is an isotope analogue of Thioproperazine Difumarate, which is used as an antipsychotic and antiemetic. The compound has the molecular formula C30H35D3N4O10S2 and a molecular weight of 681.79. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific research applications.
Preparation Methods
Thioproperazine-d3 Difumarate can be synthesized through chemical synthesis methods. The specific synthetic routes and reaction conditions are typically detailed in scientific literature or patents. Generally, the synthesis involves the incorporation of deuterium atoms into the Thioproperazine molecule, followed by the formation of the difumarate salt .
Chemical Reactions Analysis
Thioproperazine-d3 Difumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thioproperazine-d3 Difumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: It is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food.
Mechanism of Action
Thioproperazine-d3 Difumarate acts as an antagonist on various postsynaptic receptors, including:
Dopaminergic receptors: Subtypes D1, D2, D3, and D4, which are involved in antipsychotic properties.
Serotonergic receptors: Subtypes 5-HT1 and 5-HT2, which are involved in anxiolytic, antidepressive, and antiaggressive properties.
Histaminergic receptors: H1 receptors, which are involved in sedation and antiemesis.
Alpha receptors: Alpha1 and alpha2 receptors, which are involved in lowering blood pressure and reflex tachycardia.
Muscarinic receptors: M1 and M2 receptors, which are involved in anticholinergic symptoms.
Comparison with Similar Compounds
Thioproperazine-d3 Difumarate is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Thioproperazine Difumarate: The non-labeled version used as an antipsychotic and antiemetic.
Cephalmin-d3 Difumarate: Another isotope-labeled compound with similar applications.
Sulfenazin-d3 Difumarate: Another isotope-labeled compound with similar applications.
This compound stands out due to its specific labeling with deuterium, which provides unique advantages in research applications.
Properties
CAS No. |
1331638-03-9 |
---|---|
Molecular Formula |
C26H34N4O6S2 |
Molecular Weight |
565.718 |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O2S2.C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3; |
InChI Key |
XGRCABNQKDMXQR-MVQBJYLASA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
N,N-Dimethyl-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine-2-sulfonamide Difumarate; Cephalmin-d3 Difumarate; RP 7843-d3; SKF 5883-d3; Sulfenazin-d3 Difumarate; Thioperazine-d3 Difumarate; Tioproperazin-d3 Difumarate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.